The Chemical Architecture of Coenzyme F430: A Technical Guide
The Chemical Architecture of Coenzyme F430: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme F430, a nickel-containing tetrapyrrole, is a vital cofactor in the biogeochemical cycling of methane (B114726).[1] It serves as the prosthetic group for the enzyme methyl-coenzyme M reductase (MCR), which catalyzes the final step in methanogenesis and the initial step in the anaerobic oxidation of methane.[2][3] Its unique structure, a highly reduced porphyrinoid known as a corphin, sets it apart from other tetrapyrroles like hemes and chlorophylls (B1240455) and is central to its catalytic function.[1] This technical guide provides an in-depth exploration of the chemical structure of Coenzyme F430, including its physicochemical properties, the experimental protocols used for its structural elucidation, and its role in key biological pathways.
Physicochemical Properties of Coenzyme F430
Coenzyme F430 is a yellow solid, a characteristic stemming from its relatively low degree of conjugated unsaturation compared to other more intensely colored tetrapyrroles.[1] Its chemical formula is C42H51N6NiO13-, with a molar mass of approximately 906.6 g/mol .[2]
| Property | Value | Reference |
| Molecular Formula | C42H51N6NiO13- | [2] |
| Molar Mass | 906.6 g/mol | [2] |
| Appearance | Yellow Solid | [1] |
| Core Structure | Corphin (a reduced porphyrin) | [1] |
| Central Metal Ion | Nickel (Ni) | [1] |
The Chemical Structure of Coenzyme F430
The complete chemical structure of Coenzyme F430 was determined through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The structure reveals a unique macrocycle with two additional rings (a γ-lactam ring E and a keto-containing carbocyclic ring F) compared to the standard A-D rings of tetrapyrroles.
Atomic Coordinates
The atomic coordinates for Coenzyme F430 have been determined from the X-ray crystal structure of methyl-coenzyme M reductase. The following table provides a selection of these coordinates, extracted from the Protein Data Bank (PDB) entry 1HBU.[4]
| Atom | x | y | z |
| NI | 25.531 | 2.991 | 24.385 |
| N44 | 24.634 | 4.604 | 24.977 |
| N45 | 26.511 | 4.316 | 23.239 |
| N46 | 26.545 | 1.666 | 25.529 |
| N47 | 24.510 | 1.637 | 23.231 |
| C1A | 23.702 | 4.882 | 25.890 |
| C2A | 23.292 | 6.305 | 25.753 |
| C3A | 23.882 | 6.812 | 24.646 |
| C4A | 24.629 | 5.719 | 24.288 |
| C1B | 27.026 | 5.309 | 22.464 |
| C2B | 28.019 | 6.098 | 22.956 |
| C3B | 28.188 | 5.518 | 24.186 |
| C4B | 27.279 | 4.542 | 24.218 |
| C1C | 27.090 | 0.654 | 26.230 |
| C2C | 27.536 | -0.589 | 25.688 |
| C3C | 26.836 | -0.635 | 24.522 |
| C4C | 26.037 | 0.528 | 24.624 |
| C1D | 23.824 | 0.908 | 22.420 |
| C2D | 23.233 | -0.362 | 22.659 |
| C3D | 23.771 | -0.963 | 23.763 |
| C4D | 24.546 | 0.016 | 24.167 |
Note: This is a partial list of atomic coordinates for illustrative purposes. The full dataset can be accessed from the Protein Data Bank (PDB ID: 1HBU).
Experimental Protocols for Structural Elucidation
The determination of the intricate structure of Coenzyme F430 relied on sophisticated experimental techniques, primarily X-ray crystallography and NMR spectroscopy.
X-ray Crystallography
The crystal structure of Coenzyme F430 has been solved in the context of its binding protein, methyl-coenzyme M reductase (MCR).
Methodology:
-
Protein Purification and Crystallization: MCR containing Coenzyme F430 is purified from methanogenic archaea.[5] Crystals of the MCR-F430 complex are grown using vapor diffusion methods, typically in an anaerobic environment to prevent oxidation of the nickel center.[5][6] Crystallization conditions often involve polyethylene (B3416737) glycol (PEG) as a precipitant in a buffered solution.[5]
-
Data Collection: X-ray diffraction data are collected from the crystals at cryogenic temperatures (around 100 K) using a synchrotron radiation source.[5]
-
Structure Solution and Refinement: The structure is solved using molecular replacement, with a known MCR structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates of the protein and the bound Coenzyme F430.[5][7]
NMR Spectroscopy
NMR spectroscopy has been instrumental in confirming the structure of Coenzyme F430 in solution and for assigning its proton and carbon resonances.
Methodology:
-
Sample Preparation: Coenzyme F430 is extracted from purified MCR by acid precipitation of the protein.[8] The released coenzyme is then purified by high-performance liquid chromatography (HPLC).[8] For NMR analysis, the purified coenzyme is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated trifluoroethanol (TFE-d3).[8][9]
-
1D and 2D NMR Experiments: A suite of NMR experiments is performed to assign the complex spectrum of Coenzyme F430.
-
1D ¹H and ¹³C NMR: Provide initial information on the chemical environment of the protons and carbons.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within the molecule.[8]
-
2D HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and confirming the overall structure.[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which helps in determining the stereochemistry of the molecule.[9]
-
¹H and ¹³C NMR Spectral Data of a Reduced Form of Coenzyme F430 (F330):
While a complete and unambiguous assignment for native Coenzyme F430 is complex due to paramagnetic effects from the Ni(II) center, detailed assignments have been published for a reduced, diamagnetic form known as F330.[8]
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C2 | 40.1 | 2.35, 2.55 |
| C3 | 29.8 | 1.85, 2.05 |
| C4 | 53.1 | 3.15 |
| C5 | 100.2 | 4.95 |
| C6 | 165.4 | - |
| C7 | 35.2 | 2.15, 2.45 |
| C8 | 55.3 | 3.35 |
| C9 | 135.1 | - |
| C10 | 98.9 | 5.10 |
| C11 | 130.2 | - |
| C12 | 45.6 | 2.85 |
| C13 | 48.2 | 2.95 |
| C14 | 175.1 | - |
| C15 | 95.8 | 5.25 |
| C16 | 140.3 | - |
| C17 | 58.9 | 3.55 |
| C18 | 42.1 | 2.65 |
| C19 | 50.3 | 3.10 |
| C20 | 92.7 | 5.40 |
Data adapted from Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of Coenzyme F430 from Methyl-Coenzyme M Reductase.[8] Note that these assignments are for the F330 derivative and may differ from native Coenzyme F430.
Biological Pathways Involving Coenzyme F430
Coenzyme F430 is a central player in two fundamental biological processes: its own biosynthesis and its catalytic role in methanogenesis.
Biosynthesis of Coenzyme F430
The biosynthesis of Coenzyme F430 begins with uroporphyrinogen III, the common precursor to all tetrapyrroles.[1] A series of enzymatic steps, including nickel chelation, amidation, reduction, and cyclization, lead to the final complex structure.
Caption: Biosynthesis pathway of Coenzyme F430 from uroporphyrinogen III.
Role in Methanogenesis
Coenzyme F430 is the active component of methyl-coenzyme M reductase (MCR), which catalyzes the final, methane-releasing step of methanogenesis. The nickel center of Coenzyme F430 cycles between different oxidation states to facilitate the reductive cleavage of a methyl group from methyl-coenzyme M.
Caption: The role of Coenzyme F430 in the final step of methanogenesis.
Conclusion
Coenzyme F430 stands as a testament to the chemical diversity and ingenuity of biological systems. Its unique corphin structure, centered around a nickel ion, is finely tuned for its critical role in methane metabolism. The detailed structural and mechanistic understanding of Coenzyme F430, made possible by advanced analytical techniques, not only deepens our knowledge of microbial life but also provides a foundation for the development of inhibitors of methanogenesis, which could have significant environmental and agricultural applications. Further research into the subtle structural variations of Coenzyme F430 in different organisms may reveal new catalytic capabilities and biological roles for this fascinating molecule.
References
- 1. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 2. cofactor F430 | C42H51N6NiO13- | CID 129011022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. XFEL serial crystallography reveals the room temperature structure of methyl-coenzyme M reductase [escholarship.org]
- 8. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of Coenzyme F430 from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PMC [pmc.ncbi.nlm.nih.gov]
